1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one
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Overview
Description
1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
Compounds with a similar triazole ring structure have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . The carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell proliferation and various diseases .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to exhibit a broad range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the electron-donating properties of substituents or the presence of several electron-donating groups (EDGs) at the same time on phenylpropiolonitriles can lead to decreased yields of triazoles .
Biochemical Analysis
Biochemical Properties
1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism This suggests that it may interact with this enzyme and potentially other biomolecules in biochemical reactions
Cellular Effects
Given its inhibitory activity against XO, it may influence cell function by modulating purine metabolism, which could in turn affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to inhibit XO, suggesting that it may bind to this enzyme and interfere with its activity
Metabolic Pathways
Given its inhibitory activity against XO, it may be involved in purine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) salts, leading to the formation of 1,2,3-triazoles under mild conditions . The reaction can be carried out in various solvents, including water, ethanol, and dimethyl sulfoxide (DMSO), with reaction times ranging from a few hours to overnight, depending on the specific conditions and substrates used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules, including potential drugs and enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound shares a similar triazole core but differs in the presence of a carboxylic acid group instead of an ethanone group.
1,2,3-triazole derivatives: Various derivatives of 1,2,3-triazole exhibit similar structural features and biological activities.
Uniqueness
1-(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a phenyl group on the triazole ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(5-methyl-2-phenyltriazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-11(9(2)15)13-14(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBECQWBFUFIUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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